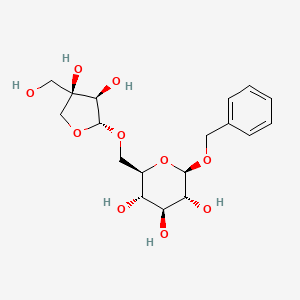
Icariside F2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Icariside F2 has shown promising results in inducing apoptosis and inhibiting proliferation in various cancers. It works through mechanisms such as cell cycle arrest, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis .
Neurological Applications
In neurology, Icariside F2 has been reported to have ameliorative effects on acute ischemic stroke (AIS) in animal models. It is being studied for its neuroprotective mechanisms and potential therapeutic efficacy .
Cardiology
Icariside F2 has demonstrated potential in ameliorating myocardial ischemia and reperfusion injury by improving cardiac function, minimizing infarct size, reducing inflammatory reactions, and decreasing cardiomyocyte apoptosis . It also shows promise in protecting against myocardial infarction through the AMPK/PGC-1α/Apoptosis signaling pathway and improving myocardial fibrosis .
Safety and Hazards
The safety data sheet of Icariside F2 suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Icariside F2, also known as Icariside II, is an active flavonoid extracted from the traditional Chinese medicinal herb Epimedii . It has been found to target several proteins, including SRC, CTNNB1, HSP90AA1, MAPK1, and RELA . These proteins play crucial roles in various cellular processes, including cell proliferation, cell cycle regulation, and apoptosis .
Mode of Action
Icariside F2 interacts with its targets to induce a range of cellular changes. For instance, in human glioblastoma cells, Icariside F2 induced G0/G1 cell cycle arrest by downregulating G1/S transition cyclin D while upregulating cyclin-dependent kinase inhibitors p21 and p27, dependent on the Akt-FOXO3a pathway .
Biochemical Pathways
Icariside F2 affects several biochemical pathways. It has been found to regulate autophagy via the PI3K/AKT/mTOR, ROS/GSK-3β/mitochondrial, and PKG/GSK-3β signaling pathways . These pathways are involved in cell survival, growth, and metabolism, and their modulation can lead to downstream effects such as apoptosis and cell cycle arrest .
Pharmacokinetics
The pharmacokinetics of Icariside F2 involves its absorption, distribution, metabolism, and excretion (ADME). Due to its poor aqueous solubility and permeability, its bioavailability is limited . More strategies are being developed to improve its therapeutic effects .
Result of Action
The molecular and cellular effects of Icariside F2’s action are profound. It exerts positive effects on inducing apoptosis and inhibiting proliferation in various cancers . The antitumorigenic activity of Icariside F2 was also proven through cell cycle arrest, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMQSVWMCODQIP-FQXXIRCGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Icariside F2 | |
Q & A
Q1: What is Icariside F2 and where has it been found in nature?
A1: Icariside F2 is a naturally occurring glycoside. It has been isolated from various plant species, including Campanula takesimana (Korean Bellflower) [], Eucommia ulmoides Oliver (duzhong) [], Angelica sinensis (Oliv.) Diels [], and Serissa japonica [].
Q2: Has Icariside F2 been found to possess any biological activities?
A2: Yes, Icariside F2 has shown potential anti-inflammatory activity. For instance, it demonstrated significant inhibitory effects on nuclear factor kappa B (NF-κB) transcriptional activity in HepG2 cells []. Additionally, a glycolipid mixture primarily composed of Icariside F2, Cardenolide Di-Hexopyranoside, and Di Galactosyl Di Acyl Glycerol, displayed antifungal activity against Macrophomina phaseolina [].
Q3: Are there any studies investigating the mechanism of action of Icariside F2?
A3: While the provided research mentions Icariside F2's isolation and some biological activity, there is limited information regarding its specific mechanism of action. Further research is needed to fully elucidate how Icariside F2 interacts with its molecular targets and exerts its effects.
Q4: Are there any analytical methods available to identify and quantify Icariside F2?
A4: Yes, researchers have successfully used a combination of techniques to characterize and isolate Icariside F2. These include:
- Chromatographic Methods: Various chromatographic techniques such as silica gel, ODS, Sephadex LH-20, and HPLC have been employed for the isolation and purification of Icariside F2 [, , ].
- Spectroscopic Analysis: Structural elucidation of Icariside F2 has been achieved through spectroscopic methods, including NMR and ESIMS [, ].
Q5: Are there any known structural analogs of Icariside F2 and do they share similar activities?
A5: While the provided research doesn't delve into specific structural analogs of Icariside F2, it does highlight other compounds isolated alongside it that exhibit biological activities. For example, compounds like quercetin and kaempferol, isolated from Eucommia ulmoides alongside Icariside F2, displayed potent sEH inhibitory and NF-κB inhibitory activities []. This suggests that structural similarities within this class of compounds might contribute to shared or related biological profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

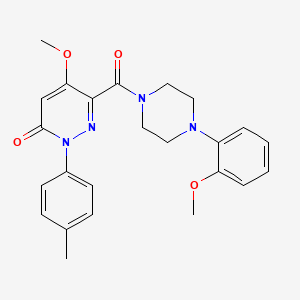
![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)
![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)
![ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2931561.png)
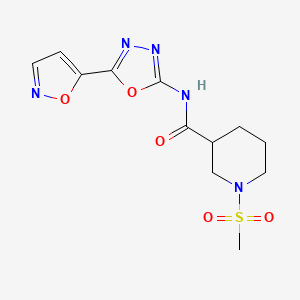



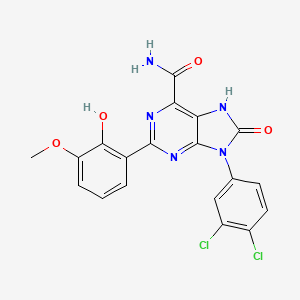
![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)
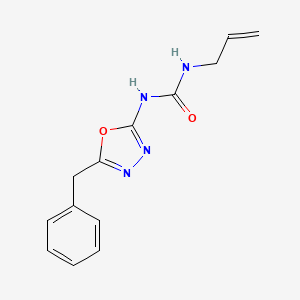
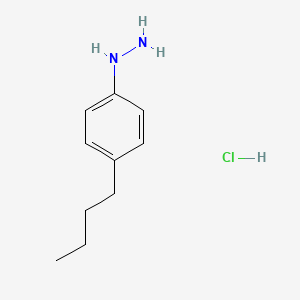

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)